![molecular formula C21H27N5O B5587536 1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

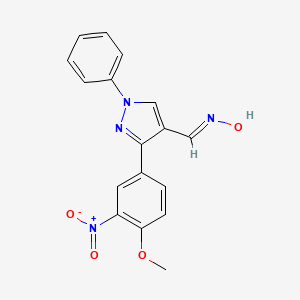

The compound "1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide" belongs to the class of pyrazole derivatives, known for their wide range of applications in pharmaceutical and material sciences. Pyrazole derivatives have been synthesized and studied for their diverse biological activities and chemical properties.

Synthesis Analysis

Synthesis of pyrazole derivatives often involves annulation methods, cyclization reactions, and substitutions. An effective route for direct synthesis of substituted pyrazoles has been described through a 3+2 annulation method, highlighting the versatility and efficiency of synthesizing complex pyrazole derivatives (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal structure of certain pyrazole derivatives has been determined, revealing intermolecular hydrogen bonding and π-π stacking interactions that contribute to the stability and properties of these compounds (Kumara et al., 2018).

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including structures similar to 1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Studies revealed that these compounds effectively reduce the corrosion rate, with their inhibitory action increasing alongside the concentration of pyrazole compounds. The adsorption of these inhibitors on steel surfaces and the thermodynamic data of activation and adsorption have been determined, demonstrating the potential of pyrazole derivatives in corrosion protection applications (Herrag et al., 2007).

Functionalization Reactions and Synthesis

Functionalization reactions of pyrazole derivatives have been explored through experimental and theoretical studies. For instance, 1H-pyrazole-3-carboxylic acid has been converted into corresponding 1H-pyrazole-3-carboxamide via reactions with various binucleophiles, demonstrating the versatility of pyrazole compounds in chemical synthesis. These reactions and the resulting products' structures have been spectroscopically determined, offering insights into the mechanism of the reaction between acid chloride and diamines or amino alcohols (Yıldırım et al., 2005).

Antiviral Activities

New routes to the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives have been described, with some compounds exhibiting significant anti-influenza A virus (subtype H5N1) activity. This highlights the potential of pyrazole derivatives in developing antiviral agents. The structure-activity relationship of these compounds provides valuable insights for designing effective antiviral drugs (Hebishy et al., 2020).

Coordination Polymers and Luminescence

Pyrazole derivatives have been used to construct metal coordination polymers, exhibiting interesting thermal and luminescence properties. These materials, formed through the assembly of Zn(II) and Cd(II) ions with pyrazole ligands, show promise in materials science, particularly in optoelectronic applications. The study of these coordination polymers, including their chiral nature and luminescence properties, opens new avenues for the development of advanced materials (Cheng et al., 2017).

Nematocidal Activities

Exploring novel structural pyrazole carboxamides has led to the discovery of compounds with significant nematocidal activity against Meloidogyne incognita. These findings underscore the potential of fluorine-containing pyrazole carboxamides in agricultural applications, offering a new approach to managing nematode infestations in crops (Zhao et al., 2017).

properties

IUPAC Name |

2-ethyl-N-methyl-5-(2-methylpropyl)-N-[(3-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-5-25-20(14-18(23-25)12-16(2)3)21(27)24(4)15-17-8-6-9-19(13-17)26-11-7-10-22-26/h6-11,13-14,16H,5,12,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLMOMRGTCDFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=CC(=CC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)